
Phthalimidinoglutarimide-propargyl-PEG3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-PEG3-OH is a complex organic compound that integrates multiple functional groups, including phthalimide, glutarimide, and polyethylene glycol (PEG) units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide cores. These cores are then linked through a propargyl group to a PEG3 chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the condensation of phthalic anhydride with primary amines is a common method to form the phthalimide core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG3-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The propargyl group allows for substitution reactions, particularly in the presence of azide-containing compounds using click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phthalimide oxides, while click chemistry reactions with azides can produce triazole-linked derivatives.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-PEG3-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG3-OH involves its interaction with specific molecular targets and pathways. The propargyl group allows for click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This can lead to the formation of stable conjugates that can target specific proteins or cellular pathways, enhancing the compound’s efficacy in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG3-acid: A similar compound with a carboxylic acid group instead of the hydroxyl group, used in bioconjugation and click chemistry.
Amino-PEG4-alkyne: Another related compound with an amino group, used for similar applications in chemical biology and medicinal chemistry.
Uniqueness
Phthalimidinoglutarimide-propargyl-PEG3-OH stands out due to its combination of phthalimide and glutarimide cores, which provide unique structural and functional properties. The presence of the PEG3 chain enhances its solubility and stability, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C22H26N2O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-[7-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H26N2O7/c25-8-10-30-12-14-31-13-11-29-9-2-4-16-3-1-5-17-18(16)15-24(22(17)28)19-6-7-20(26)23-21(19)27/h1,3,5,19,25H,6-15H2,(H,23,26,27) |
Clé InChI |
PYLNORPEHFSHAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


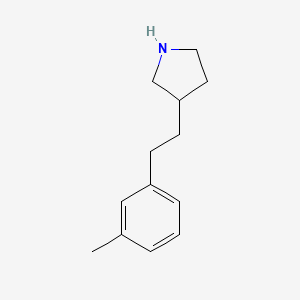
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
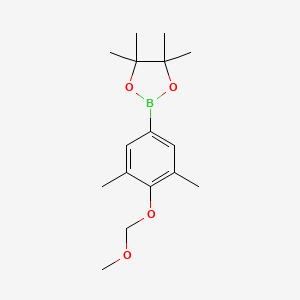
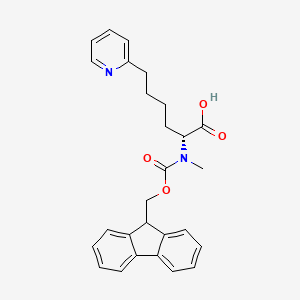

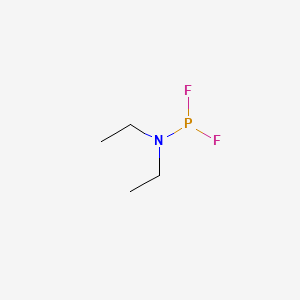

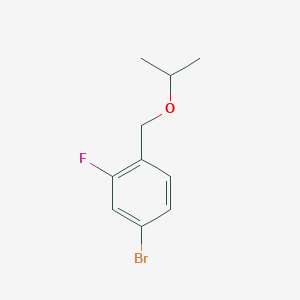


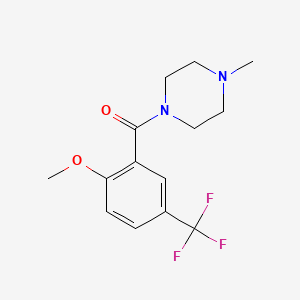
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)

